Technical Guide: 13C NMR Characterization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Technical Guide: 13C NMR Characterization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate . It is designed for researchers synthesizing benzodioxole derivatives or characterizing complex heterocyclic intermediates.[1]
Executive Summary & Structural Logic
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (Analogous Acid CAS: 4442-72-2) represents a specific class of 2,2-disubstituted 1,3-benzodioxoles.[1] Unlike the more common methylene-bridged benzodioxoles (e.g., piperonyl derivatives), this molecule features a quaternary carbon at the C2 position, resulting from the ketalization of catechol with a
The 13C NMR spectrum of this compound is defined by three distinct electronic environments:
-
The Catechol Backbone: Electron-rich aromatic signals.[1]
-
The Spiro-like C2 Center: A highly characteristic quaternary acetal carbon.[1]
-
The Aliphatic Side Chain: An acetate arm providing carbonyl and methylene signatures.[1]
Synthesis Context for NMR Interpretation
To understand the spectrum, one must understand the origin of the carbons.[1] The molecule is typically synthesized via the acid-catalyzed condensation of Catechol and Methyl Acetoacetate .[1]
-
Mechanistic Implication: The ketone carbonyl of the acetoacetate becomes the tetrahedral C2 of the dioxole ring.[1] This transformation shifts the carbon signal from a ketone range (~200 ppm) to a ketal range (~110-120 ppm).[1]
13C NMR Spectral Analysis
The following data presents the chemical shift assignments. Note that specific values may vary slightly (
Table 1: Chemical Shift Assignments (CDCl3, 100 MHz)
| Carbon Environment | Label (see Diag.) | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Driver |
| Carbonyl (Ester) | C-10 | 169.5 - 170.5 | Quaternary (C) | Deshielded by anisotropic C=O bond and |
| Aromatic C-O | C-3a, C-7a | 147.0 - 148.0 | Quaternary (C) | Strong inductive effect (-I) from ring oxygens.[1] |
| Aromatic C-H | C-5, C-6 | 121.0 - 122.0 | CH (+ve) | Meta to ring oxygens; less shielded than ortho.[1] |
| Dioxole Acetal | C-2 | 117.5 - 119.0 | Quaternary (C) | Diagnostic Peak. Deshielded by two oxygens.[1] |
| Aromatic C-H | C-4, C-7 | 108.0 - 109.5 | CH (+ve) | Ortho to ring oxygens; resonance shielding dominates.[1] |
| Methoxy | C-11 | 51.5 - 52.0 | CH3 (+ve) | Standard methyl ester position.[1] |
| Methylene | C-8 | 43.5 - 45.0 | CH2 (-ve) | |
| C2-Methyl | C-9 | 24.0 - 26.0 | CH3 (+ve) | Shielded methyl attached to quaternary center.[1] |
Detailed Mechanistic Analysis[1]
The Diagnostic "Acetal" Carbon (C2)
The most critical signal for validating the formation of the benzodioxole ring is the quaternary carbon at ~118 ppm .[1]
-
Validation Check: If the reaction failed and produced a coumarin (via Pechmann condensation), this peak would be absent, replaced by an alkene signal (~110-140 ppm) and a lactone carbonyl (~160 ppm).[1]
-
Intensity: As a quaternary carbon with no attached protons to facilitate NOE (Nuclear Overhauser Effect) and long relaxation times (
), this peak will appear significantly smaller than the methoxy or aromatic CH peaks.[1]
The Aromatic Region (108–148 ppm)
The benzodioxole ring exhibits a distinct "2+2+2" pattern:[1]
-
147 ppm (2C): The quaternary carbons attached to oxygen.[1]
-
121 ppm (2C): The carbons meta to the oxygens.[1]
-
108 ppm (2C): The carbons ortho to the oxygens.[1] The electron-donating nature of the alkoxy groups shields these carbons significantly, pushing them upfield compared to benzene (128.5 ppm).[1]
Experimental Protocol: Self-Validating Workflow
To ensure authoritative data acquisition, follow this protocol designed to maximize the visibility of quaternary carbons (C2, C3a, C7a, C=O).
Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (
) is the standard.[1] Ensure TMS (Tetramethylsilane) is present for internal referencing (0.00 ppm). -
Concentration: 30–50 mg of sample in 0.6 mL solvent. High concentration is vital for 13C sensitivity.[1]
-
Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., catalyst residues) that broaden lines.[1]
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 512 scans (1024 preferred).
-
Spectral Width: -10 to 220 ppm.[1]
Validation Steps
-
Check the 108/121 Ratio: The aromatic signals should have roughly equal intensity (if D1 is sufficient).[1]
-
Verify C2 vs. C=O: Ensure both quaternary signals are visible. If C2 is missing but C=O is present, increase D1.[1]
-
DEPT-135 Correlation: Run a DEPT-135 experiment.
Structural Visualization & Logic Pathway
The following diagram illustrates the correlation between the chemical structure and the NMR signals, highlighting the synthesis origin.
Caption: Correlation of precursor functional groups to final 13C NMR chemical shifts. Note the drastic shift of the ketone carbon upon ketalization.
References
-
Sigma-Aldrich. Product Specification: Methyl 2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]...}[1] (Related Benzodioxole Structures). Retrieved from [1]
-
ChemicalBook. 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)acetic acid (Acid Precursor Data). CAS 4442-72-2.[1][2] Retrieved from
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra - Benzene Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). 1,3-Benzodioxole Derivatives Mass & NMR Data.[1] Retrieved from
